molecular formula C10H20N2O B13423190 (3S)-3-(morpholin-4-yl)azepane

(3S)-3-(morpholin-4-yl)azepane

Cat. No.: B13423190
M. Wt: 184.28 g/mol
InChI Key: XGTXQKNMJUOTJV-JTQLQIEISA-N
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Description

(3S)-3-(morpholin-4-yl)azepane is a heterocyclic organic compound with the molecular formula C10H20N2O. It features a seven-membered azepane ring fused with a morpholine ring, making it an interesting structure for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(morpholin-4-yl)azepane typically involves the reaction of azepane derivatives with morpholine under controlled conditions. One common method includes the nucleophilic substitution reaction where an azepane derivative reacts with morpholine in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microreactor technology allows for precise control over reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(morpholin-4-yl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(3S)-3-(morpholin-4-yl)azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-(morpholin-4-yl)azepane involves its interaction with specific molecular targets. The morpholine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(piperidin-4-yl)azepane
  • (3S)-3-(pyrrolidin-4-yl)azepane
  • (3S)-3-(piperazin-4-yl)azepane

Uniqueness

(3S)-3-(morpholin-4-yl)azepane is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The morpholine ring enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-[(3S)-azepan-3-yl]morpholine

InChI

InChI=1S/C10H20N2O/c1-2-4-11-9-10(3-1)12-5-7-13-8-6-12/h10-11H,1-9H2/t10-/m0/s1

InChI Key

XGTXQKNMJUOTJV-JTQLQIEISA-N

Isomeric SMILES

C1CCNC[C@H](C1)N2CCOCC2

Canonical SMILES

C1CCNCC(C1)N2CCOCC2

Origin of Product

United States

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